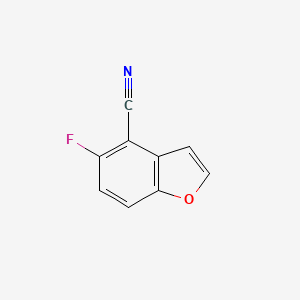

5-Fluorobenzofuran-4-carbonitrile

Description

Significance of Benzofuran (B130515) Core Structures in Contemporary Organic Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of numerous biologically active compounds. researchgate.netnih.govbohrium.com This structural motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. researchgate.netrsc.org The versatility of the benzofuran nucleus allows it to serve as a primary active pharmaceutical ingredient in many drugs. bohrium.comnih.gov

Researchers have extensively explored benzofuran derivatives for their potential in treating a multitude of diseases. nih.gov These compounds have shown promise as antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant agents. bohrium.comrsc.org The inherent physicochemical properties of the benzofuran ring system make it a privileged scaffold in medicinal chemistry, continually inspiring the synthesis of new derivatives with unique therapeutic potential. rsc.orgnih.gov The development of innovative and efficient synthetic methodologies, including transition-metal-catalyzed reactions, has further broadened the accessibility and application of these important heterocyclic compounds. nih.gov

The Strategic Role of Fluorine Substitution in Benzofuran Derivatives

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science. nih.govrsc.org Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological and physical characteristics. nih.govresearchgate.net When incorporated into the benzofuran scaffold, fluorine can modulate factors like metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

Overview of 5-Fluorobenzofuran-4-carbonitrile as a Key Chemical Entity

5-Fluorobenzofuran-4-carbonitrile is a specialized derivative that combines the foundational benzofuran ring with two key functional groups: a fluorine atom at the 5-position and a nitrile group at the 4-position. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules. The nitrile group (–C≡N) is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of chemical structures.

The presence of the fluorine atom, as discussed, imparts specific properties that can be advantageous in the development of new chemical entities. The combination of the benzofuran core, the reactive nitrile handle, and the modulating fluorine atom positions 5-Fluorobenzofuran-4-carbonitrile as a significant building block in advanced chemical research, particularly in the fields of medicinal chemistry and materials science.

Chemical Compound Information

| Compound Name |

| 5-Fluorobenzofuran-4-carbonitrile |

| Benzofuran |

| Furan |

| Benzene |

| Amiloride |

| 5-fluorouracil |

Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₄FNO |

| Molecular Weight | 161.13 g/mol |

| CAS Number | 1427446-97-6 |

Properties

Molecular Formula |

C9H4FNO |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

5-fluoro-1-benzofuran-4-carbonitrile |

InChI |

InChI=1S/C9H4FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H |

InChI Key |

CHOZNSNAPKIXKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluorobenzofuran 4 Carbonitrile and Its Precursors

Established Synthetic Pathways to Fluorinated Benzofuran (B130515) Skeletons

The traditional approaches to constructing the 5-fluorobenzofuran (B42319) backbone often involve multi-step sequences, beginning with the formation of the core benzofuran structure, followed by or incorporating the introduction of the necessary functional groups.

Palladium-Catalyzed Cyanation Protocols for Carbonitrile Introduction

The introduction of the carbonitrile group at the C4 position of the benzofuran ring is a crucial step. Palladium-catalyzed cyanation of an appropriate aryl halide precursor, such as 4-bromo-5-fluorobenzofuran, stands as a robust and widely employed method. This transformation typically utilizes a palladium catalyst, a cyanide source, and a suitable ligand.

A variety of palladium precursors can be effective, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium complexes with specific phosphine (B1218219) ligands. The choice of cyanide source is also critical, with reagents like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being commonly used due to their lower toxicity compared to other cyanide salts. nih.govorganic-chemistry.org The latter, K₄[Fe(CN)₆], is particularly noted as a non-toxic and inexpensive cyanide source. organic-chemistry.org

Mechanistic studies have shown that the catalytic cycle can be susceptible to deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the reaction. nih.govresearchgate.net To mitigate this, strategies such as the use of less soluble cyanide salts or the addition of co-catalysts have been developed to control the concentration of free cyanide in the reaction mixture. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ / Ligand | Zn(CN)₂ | DMF | 110-120 | Common protocol for aryl halides. |

| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 | Practical for large-scale synthesis. organic-chemistry.org |

| Pd complex / Amine co-catalyst | KCN | Various | Varies | Amine helps prevent catalyst deactivation. nih.gov |

This table is a summary of general conditions and may require optimization for specific substrates.

The synthesis of the precursor, 4-halo-5-fluorobenzofuran, can be achieved through various methods, often starting from a substituted phenol (B47542). For instance, a 4-bromo-5-fluorosalicylaldehyde could serve as a key intermediate.

Annulation and Cyclization Strategies for Benzofuran Formation

The construction of the benzofuran ring system itself is a cornerstone of the synthesis. Annulation and cyclization reactions are the primary strategies employed.

A common and powerful method involves the coupling of an ortho-alkynylphenol with a suitable reaction partner, followed by an intramolecular cyclization. For instance, a Sonogashira coupling between an ortho-iodophenol and a terminal alkyne, catalyzed by both palladium and copper, can generate an intermediate that readily cyclizes to form the benzofuran ring. nih.govacs.org

Another well-established approach is the oxidative cyclization of ortho-alkenylphenols. nih.gov This can be achieved using various oxidizing agents and catalysts. Additionally, the cyclization of ortho-alkynylphenyl ethers, sometimes facilitated by a strong base, provides an alternative route to the benzofuran core. nih.gov

Innovative and Sustainable Synthetic Routes

Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and innovative methods for constructing fluorinated benzofurans.

Transition-Metal-Catalyzed Approaches (e.g., Copper-based, Palladium-based Systems)

Copper-catalyzed reactions have emerged as a powerful tool for benzofuran synthesis. One notable method involves the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This approach allows for the direct formation of the benzofuran ring from readily available starting materials. Copper(I)-catalyzed reactions of 2-(2,2-dibromovinyl)phenols with polyfluoroarenes have also been reported for the synthesis of 2-(polyfluoroaryl)benzofurans. nih.gov

Palladium catalysis continues to evolve, with new methods for the C-H arylation of benzofurans providing direct routes to substituted derivatives. semanticscholar.org For example, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst can selectively introduce an aryl group at the C2 position. semanticscholar.org

Table 2: Examples of Transition-Metal-Catalyzed Benzofuran Synthesis

| Catalyst | Reactants | Key Transformation |

| Copper(I) | 2-(2,2-dibromovinyl)phenol, Polyfluoroarene | Tandem C-O bond formation and C-H activation. nih.gov |

| Copper | Phenol, Internal Alkyne | Oxidative annulation. rsc.org |

| Palladium(II) Acetate | Benzofuran, Triarylantimony Difluoride | C-H arylation. semanticscholar.org |

| Palladium/Copper | ortho-Iodophenol, Terminal Alkyne | Sonogashira coupling followed by cyclization. nih.govacs.org |

This table highlights selected examples and is not exhaustive.

Photocatalytic and Radical-Mediated Synthesis of Fluorinated Benzofurans

Photocatalysis and radical-mediated reactions offer novel and often milder pathways for the synthesis of complex organic molecules. The direct photocatalytic fluorination of benzylic C-H bonds using reagents like N-fluorobenzenesulfonimide (NFSI) has been demonstrated, showcasing the potential for late-stage fluorination. nih.govrsc.org

More specifically for benzofuran synthesis, a visible-light-induced defluorinative cross-coupling of α-CF₃-ortho-hydroxystyrenes with carboxylic acids has been developed to produce 2-fluorobenzofurans. nih.gov This process involves a radical-mediated dual C-F bond cleavage and subsequent 5-endo-trig cyclization. nih.gov Such methods provide access to fluorinated benzofurans under mild conditions.

Green Chemistry Principles in 5-Fluorobenzofuran-4-carbonitrile Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 5-Fluorobenzofuran-4-carbonitrile, several strategies can be employed to enhance its environmental sustainability.

The use of less toxic reagents is a key consideration. For the cyanation step, employing potassium hexacyanoferrate(II) as a cyanide source is a significant improvement over more hazardous alternatives. organic-chemistry.org One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce waste and improve efficiency. For instance, a one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst in a deep eutectic solvent (DES), which is an environmentally benign solvent system. acs.org

Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts, such as palladium nanoparticles for Sonogashira cross-coupling reactions, can minimize waste and energy consumption. organic-chemistry.org Furthermore, developing reactions that proceed under milder conditions, such as room temperature or with reduced energy input, contributes to a greener synthetic process.

Mechanistic Investigations of 5-Fluorobenzofuran-4-carbonitrile Formation

The formation of the benzofuran ring system, particularly with the specific substitution pattern of a fluorine atom at the 5-position and a cyano group at the 4-position, is governed by precise electronic and steric factors. Understanding the reaction mechanisms, potential intermediates, and the principles of regioselectivity and chemo-selectivity is crucial for the rational design of synthetic routes.

Elucidation of Reaction Mechanisms and Intermediates

A key precursor for the synthesis of 5-Fluorobenzofuran-4-carbonitrile is 2-Fluoro-3-hydroxybenzonitrile . The synthesis of this intermediate has been reported and serves as a critical starting point. easycdmo.com

One of the most versatile methods for constructing the benzofuran ring from a phenol is through a Sonogashira coupling followed by an intramolecular cyclization. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com In this proposed pathway, the phenolic hydroxyl group of 2-Fluoro-3-hydroxybenzonitrile would first be protected, for instance, as a methyl ether. The resulting 2-Fluoro-3-methoxybenzonitrile would then undergo a directed ortho-lithiation or other metallation at the position adjacent to the fluorine, followed by iodination to yield 2-Fluoro-6-iodo-3-methoxybenzonitrile .

This iodinated intermediate could then be subjected to a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene. wikipedia.orglibretexts.org The palladium-catalyzed coupling would furnish the corresponding alkynyl derivative. Subsequent deprotection of the silyl (B83357) group would yield the terminal alkyne.

The crucial step is the intramolecular cyclization of the resulting 2-alkynylphenol derivative. This is often achieved under basic or metal-catalyzed conditions. rsc.org For instance, treatment with a base like cesium carbonate can facilitate the intramolecular nucleophilic attack of the phenoxide onto the alkyne, leading to the formation of the benzofuran ring. rsc.org

Proposed Reaction Intermediates:

| Intermediate | Structure | Role in Synthesis |

| 2-Fluoro-3-hydroxybenzonitrile | Key starting material with the requisite substitution pattern. | |

| 2-Fluoro-3-methoxybenzonitrile | Protected intermediate to prevent interference of the hydroxyl group in subsequent steps. | |

| 2-Fluoro-6-iodo-3-methoxybenzonitrile | Activated intermediate for Sonogashira coupling. | |

| 2-Fluoro-3-methoxy-6-((trimethylsilyl)ethynyl)benzonitrile | Product of the Sonogashira coupling. | |

| 2-Ethynyl-6-fluoro-3-hydroxybenzonitrile | Deprotected alkyne, poised for cyclization. | |

| 5-Fluorobenzofuran-4-carbonitrile | Final product. |

The mechanism of the final cyclization step likely involves the formation of a phenoxide ion, which then attacks the alkyne in a 5-endo-dig cyclization fashion. The presence of the electron-withdrawing cyano and fluoro groups would influence the acidity of the phenol and the electrophilicity of the alkyne, thereby affecting the reaction rate.

Regioselectivity and Chemo-selectivity in Fluorobenzofuran Synthesis

The regioselectivity of benzofuran synthesis is a critical consideration, especially when multiple reaction sites are available on the benzene (B151609) ring. nsf.govnih.gov In the proposed synthesis of 5-Fluorobenzofuran-4-carbonitrile, the directing effects of the existing substituents play a pivotal role.

During the potential ortho-metallation of 2-Fluoro-3-methoxybenzonitrile, the fluorine atom is a known ortho-directing group, which would favor the introduction of the iodo group at the 2-position relative to the fluorine, leading to the desired 2-Fluoro-6-iodo-3-methoxybenzonitrile .

The subsequent intramolecular cyclization of the 2-alkynylphenol intermediate is inherently regioselective, as the furan (B31954) ring is formed by the attack of the phenolic oxygen onto the alkyne tethered at the ortho position.

Chemo-selectivity is also a key aspect. During the Sonogashira coupling, the palladium catalyst selectively facilitates the reaction between the aryl iodide and the terminal alkyne, without affecting the cyano or fluoro groups. The choice of reaction conditions, including the catalyst, ligands, and base, is crucial to ensure this selectivity. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

The presence of both a fluoro and a cyano group, which are electron-withdrawing, can impact the reactivity of the aromatic ring. For instance, in Friedel-Crafts type reactions, these groups are deactivating, making electrophilic aromatic substitution challenging. nih.gov This is why a strategy based on building the furan ring from a pre-substituted phenol is more likely to be successful than attempting to introduce these functional groups onto a pre-formed benzofuran ring.

Chemical Transformations and Reactivity of 5 Fluorobenzofuran 4 Carbonitrile

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Aromatic substitution reactions on the benzofuran ring of 5-Fluorobenzofuran-4-carbonitrile are influenced by the electronic properties of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

The benzofuran ring, in this case, is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrile group. libretexts.org Generally, for nucleophilic aromatic substitution to occur, the aromatic ring needs to be electron-deficient. libretexts.org The presence of electron-withdrawing groups, such as a nitrile or nitro group, facilitates this type of reaction. libretexts.orgyoutube.com These groups activate the ring for nucleophilic substitution, particularly at the ortho and para positions relative to their location. libretexts.org The fluorine atom, being the most electronegative halogen, further enhances the electrophilicity of the carbon to which it is attached, making it a good leaving group in SNAr reactions. youtube.com Therefore, nucleophilic attack is anticipated to preferentially occur at the C5 position, leading to the displacement of the fluoride (B91410) ion. The stability of the intermediate Meisenheimer complex is a key factor in these reactions. libretexts.org

Electrophilic Aromatic Substitution (SEAr):

In contrast, the benzofuran nucleus is generally electron-rich, which would typically make it reactive towards electrophiles. researchgate.net However, the presence of the electron-withdrawing fluorine atom and, more significantly, the strongly deactivating nitrile group, diminishes the nucleophilicity of the aromatic ring. youtube.comlibretexts.org Electron-withdrawing groups generally direct incoming electrophiles to the meta position. libretexts.org Therefore, electrophilic substitution on the 5-Fluorobenzofuran-4-carbonitrile ring is expected to be challenging and would likely occur at the C6 or C7 positions, which are meta to the powerful electron-withdrawing cyano group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Functional Group Interconversions Involving the Carbonitrile Moiety

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other functionalities, significantly expanding the synthetic utility of 5-Fluorobenzofuran-4-carbonitrile. researchgate.netnih.gov The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack. nih.govlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation proceeds through an amide intermediate. libretexts.org

Reduction: The carbonitrile can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgimperial.ac.uk

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org

Below is a table summarizing these transformations:

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic acid |

| 1. LiAlH₄; 2. H₂O | Primary amine |

| 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Ketone |

Diverse Chemical Coupling Reactions Facilitated by the Fluorine Atom and Nitrile Group

The fluorine atom and the nitrile group can participate in or influence various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

While the C-F bond is generally strong, its activation for cross-coupling reactions is an area of active research. nih.gov In some contexts, particularly in electron-deficient aromatic systems, the fluorine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions, although this is less common than with heavier halogens. nih.gov

The nitrile group can also act as a directing group in C-H activation reactions, facilitating the functionalization of adjacent C-H bonds. nih.gov This allows for the introduction of various substituents at positions that might not be accessible through classical electrophilic substitution reactions.

Influence of Fluorine Substitution on Reactivity and Electronic Properties of the Benzofuran Core

The introduction of a fluorine atom into an organic molecule can significantly alter its chemical and physical properties. cas.cz In the case of 5-Fluorobenzofuran-4-carbonitrile, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzofuran ring system, thereby decreasing its reactivity towards electrophilic attack. youtube.com

Conversely, the electron-withdrawing nature of the fluorine atom enhances the susceptibility of the aromatic ring to nucleophilic aromatic substitution, particularly at the carbon atom to which it is attached. libretexts.orgresearchgate.net Furthermore, the presence of fluorine can influence the acidity of nearby protons and the metabolic stability of the molecule in biological systems. nih.gov The unique properties of fluorine, including its small size and high electronegativity, make it a valuable tool in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Theoretical and Computational Chemistry Studies of 5 Fluorobenzofuran 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) studies on 5-Fluorobenzofuran-4-carbonitrile have been identified in the public domain. Such studies would be invaluable for understanding the molecule's fundamental properties.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions for 5-Fluorobenzofuran-4-carbonitrile, is not available. This information is crucial for predicting the molecule's chemical reactivity and electronic transitions.

Prediction of Reactivity and Reaction Pathways

While the compound is used in various reactions, computational predictions of its reactivity, such as electrostatic potential maps, and the theoretical modeling of reaction pathways are not documented.

Computational Spectroscopy and Property Predictions

There are no published computational predictions of the spectroscopic properties (e.g., IR, NMR, UV-Vis) of 5-Fluorobenzofuran-4-carbonitrile.

Molecular Modeling and Simulation Approaches

Dedicated molecular modeling and simulation studies focusing solely on 5-Fluorobenzofuran-4-carbonitrile are absent from the literature.

Conformational Analysis and Energy Landscapes

A conformational analysis to determine the stable conformers and the potential energy landscape of 5-Fluorobenzofuran-4-carbonitrile has not been reported.

Investigation of Intermolecular Interactions and Non-Covalent Bonding

While the final products derived from this compound are studied for their intermolecular interactions with biological targets, an investigation into the non-covalent bonding and interaction patterns of 5-Fluorobenzofuran-4-carbonitrile itself is not available.

Advanced Analytical Methodologies for the Study of 5 Fluorobenzofuran 4 Carbonitrile

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of 5-Fluorobenzofuran-4-carbonitrile, providing unambiguous evidence of its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a primary tool for elucidating the molecular structure of 5-Fluorobenzofuran-4-carbonitrile. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzofuran (B130515) ring system exhibit characteristic chemical shifts and coupling patterns. A patent describing the synthesis of this compound provides the following ¹H NMR data, recorded at 400 MHz: a doublet at δ 7.84 ppm with a coupling constant (J) of 2.0 Hz, a multiplet spanning from δ 7.73 to 7.67 ppm, and a triplet at δ 7.14 ppm. kulturkaufhaus.de While this data confirms the presence of specific proton environments, a complete spectral analysis including the assignment of each signal to a particular proton is essential for full structural verification.

| Technique | Instrumentation | Observed Data/Expected Findings | Reference |

| ¹H NMR | 400 MHz Spectrometer (Solvent: CDCl₃) | δ 7.84 (d, J=2.0 Hz, 1H), 7.73-7.67 (m, 1H), 7.14 (t, ...) | kulturkaufhaus.de |

| Mass Spectrometry | Gas Chromatography-Mass Spectrometry (GC-MS) | Expected to show a molecular ion peak and characteristic fragmentation patterns for the benzofuran core and nitrile group. | nih.gov |

Chromatographic Separation and Purity Determination Methods (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of 5-Fluorobenzofuran-4-carbonitrile from reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis and purification of benzofuran derivatives. For the analysis of related benzofurans, reverse-phase HPLC methods have been successfully developed. sielc.com A typical HPLC setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The retention time and peak purity can be monitored using a UV detector. The synthesis of 5-Fluorobenzofuran-4-carbonitrile, as described in patent literature, involves purification by column chromatography, a technique that operates on similar principles to HPLC but at a larger scale. kulturkaufhaus.de

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like 5-Fluorobenzofuran-4-carbonitrile. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. Studies on isomeric aroylbenzofurans have demonstrated the efficacy of GC-MS in separating and identifying regioisomers, which can be challenging to distinguish by other means. nih.gov This suggests that a well-defined GC method could be established for determining the purity of 5-Fluorobenzofuran-4-carbonitrile and for identifying any isomeric impurities.

| Technique | Column Type | Mobile/Carrier Gas | Detection | Application | Reference |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water | UV | Purity assessment and purification. | sielc.com |

| GC | Capillary Column | Inert gas (e.g., Helium) | Mass Spectrometry (MS) | Separation of isomers and purity analysis. | nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for 5-Fluorobenzofuran-4-carbonitrile has not been reported in publicly accessible literature, the technique has been successfully applied to numerous analogous benzofuran derivatives.

Applications of 5 Fluorobenzofuran 4 Carbonitrile in Materials and Supramolecular Chemistry

Role as a Synthetic Building Block for Complex Organic Architectures

The benzofuran (B130515) core is a recognized scaffold in the development of functional organic materials, and 5-Fluorobenzofuran-4-carbonitrile serves as a key starting material for creating more elaborate structures. researchgate.net Its inherent functionalities, the electron-withdrawing cyano group and the electronegative fluorine atom, can be used to tune the electronic properties of target molecules.

Researchers utilize this compound in multi-step synthetic pathways to construct larger conjugated systems. For instance, the cyano group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, thereby enabling the extension of the molecular framework. These transformations allow for the synthesis of hetaryl-substituted benzofurans, which are precursors to novel heterocyclic systems with potential applications in materials chemistry. researchgate.net The strategic functionalization of the benzofuran ring system is a key approach to developing building blocks for advanced organic materials. researchgate.net

Integration into Supramolecular Assemblies and Host-Guest Systems

The non-covalent interactions dictated by the fluoro and cyano substituents of 5-Fluorobenzofuran-4-carbonitrile are pivotal for its role in supramolecular chemistry. These groups are excellent candidates for forming specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which are fundamental to the self-assembly of molecules into well-defined, higher-order structures.

While direct studies on 5-Fluorobenzofuran-4-carbonitrile in host-guest systems are emerging, the principles are well-established with analogous structures. The electron-deficient aromatic ring and the specific interaction sites can facilitate its inclusion as a 'guest' within larger 'host' molecules, such as cyclodextrins or calixarenes. Furthermore, the molecule itself can act as a component in the formation of co-crystals, where it assembles with other molecules to create a new crystalline solid with tailored properties. These assemblies are held together by a network of non-covalent interactions, demonstrating the compound's utility in designing complex supramolecular architectures.

Crystal Engineering and Polymorphism Studies of Derived Crystalline Materials

Crystal engineering focuses on the rational design of crystalline solids by controlling intermolecular interactions. The functional groups of 5-Fluorobenzofuran-4-carbonitrile and its derivatives are instrumental in this field. The study of related nitrobenzofuroxan (B1678960) compounds reveals that changing crystallization solvents can lead to different polymorphic structures, which are distinct crystalline forms of the same compound. nih.gov

This phenomenon, known as polymorphism, is critical because different polymorphs of a material can exhibit significantly different physical properties, including solubility, stability, and melting point. nih.gov In derivatives of similar heterocyclic systems, the interplay of substituents has been shown to influence the torsional angles and packing arrangements within the crystal lattice. nih.gov DFT calculations on related structures have been used to understand the role of specific functional groups in directing the assembly and influencing the electronic properties of the resulting crystalline material. nih.gov These studies provide a framework for how the specific functionalities of 5-Fluorobenzofuran-4-carbonitrile can be used to guide the formation of crystalline materials with desired structures and properties.

Below is a representative data table illustrating typical crystallographic data that would be determined in such studies.

| Parameter | Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Volume (ų) | 815.2 |

| Z | 4 |

Potential in the Development of Functional Materials (e.g., optoelectronic applications)

The electronic properties endowed by the fluoro and cyano groups make 5-Fluorobenzofuran-4-carbonitrile an attractive candidate for the development of functional organic materials, particularly for optoelectronic applications. Benzofuran derivatives are known to form the structural basis for molecules used in organic electronics.

The incorporation of this building block into larger conjugated polymers or small molecules can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for applications in:

Organic Light-Emitting Diodes (OLEDs): Where the material's fluorescence and charge-transport properties are critical.

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor components.

Organic Field-Effect Transistors (OFETs): Where charge mobility through the material is the key parameter.

Research into boronate esters, which are often used as precursors in the synthesis of complex organic materials, highlights the importance of creating advanced materials for various applications. mdpi.com The synthesis of complex molecules from such building blocks is a common strategy for developing new pharmaceuticals and advanced materials. mdpi.com While direct application data for 5-Fluorobenzofuran-4-carbonitrile is proprietary or in early stages, its structural motifs are consistent with those found in high-performance organic electronic materials. The journal Functional Materials frequently covers research on compounds with similar structural features for various applications. functmaterials.org.ua

The table below summarizes potential optoelectronic applications and the key properties influenced by the 5-Fluorobenzofuran-4-carbonitrile moiety.

| Application | Key Property Influenced | Rationale |

| OLEDs | Emission Wavelength, Quantum Yield | The rigid, planar benzofuran core combined with electron-withdrawing groups can lead to efficient blue-light emission. |

| OPVs | Electron Affinity, Energy Levels | The fluoro and cyano groups lower the LUMO energy level, making derived materials suitable as electron acceptors. |

| OFETs | Charge Carrier Mobility | Strong intermolecular interactions (e.g., π-π stacking) facilitated by the planar structure can enhance charge transport. |

Future Research Directions and Emerging Challenges in 5 Fluorobenzofuran 4 Carbonitrile Research

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Key areas of focus will likely include:

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. nih.govresearchgate.netyoutube.com Future efforts could be directed towards the development of regioselective C-H cyanation and fluorination of a benzofuran (B130515) core, or the C-H functionalization of appropriately substituted precursors to construct the 5-Fluorobenzofuran-4-carbonitrile scaffold.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. acs.orgnih.gov The development of one-pot procedures starting from simple, readily available materials to construct the 5-Fluorobenzofuran-4-carbonitrile framework is a desirable goal.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction optimization. Exploring the synthesis of 5-Fluorobenzofuran-4-carbonitrile and its precursors using flow chemistry could lead to more efficient and reproducible manufacturing processes.

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources will be crucial. This includes exploring reactions in water or bio-based solvents and utilizing photocatalysis or electrochemistry to drive synthetic transformations. nih.govaub.edu.lb

A significant challenge in this area will be achieving high regioselectivity in the introduction of the fluorine and nitrile groups, especially in catalytic C-H functionalization approaches. The electronic properties of the benzofuran ring and the directing effects of existing substituents will need to be carefully considered and controlled.

Exploration of Novel Chemical Transformations and Derivatizations

The benzofuran scaffold is amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. nih.govtandfonline.comnumberanalytics.com For 5-Fluorobenzofuran-4-carbonitrile, the nitrile and fluoro substituents, along with the heterocyclic ring, provide multiple reactive sites for further functionalization. Future research will likely focus on exploring these transformations to generate novel compounds with potentially enhanced properties.

Promising avenues for exploration include:

Transformations of the Nitrile Group: The cyano group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles. Each of these transformations opens up new possibilities for creating derivatives with different biological activities or material properties.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position can potentially be displaced by various nucleophiles under the right conditions, allowing for the introduction of a wide range of substituents at this position.

Cycloaddition Reactions: The furan (B31954) ring of the benzofuran system can participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to more complex, three-dimensional structures. nih.govacs.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds and any potential halide precursors on the benzofuran ring can be utilized in cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, further diversifying the available chemical space.

The primary challenge in this area will be to control the chemoselectivity of these transformations, given the multiple reactive sites within the 5-Fluorobenzofuran-4-carbonitrile molecule. Developing reaction conditions that allow for the selective modification of one functional group in the presence of others will be critical for the efficient synthesis of new derivatives.

Application of Advanced Computational Methods for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. rsc.orgrsc.org For 5-Fluorobenzofuran-4-carbonitrile, computational methods can play a crucial role in guiding future research efforts.

Key applications of computational methods include:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as electronic structure, reactivity, and spectral characteristics of 5-Fluorobenzofuran-4-carbonitrile and its derivatives. rsc.orgrsc.org This information can help in understanding its behavior and in designing new molecules with desired properties.

Structure-Activity Relationship (SAR) Studies: For potential applications in medicinal chemistry, computational docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding of 5-Fluorobenzofuran-4-carbonitrile derivatives to biological targets and to guide the design of more potent and selective analogues. mdpi.comnih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and to design more efficient synthetic routes.

A challenge in this area is the accuracy of the computational models. While powerful, they are approximations of reality, and the results must be validated by experimental data. The development of more accurate and efficient computational methods will continue to be an important area of research.

Expanding the Utility in Novel Material Science Contexts

Benzofuran-based materials have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. numberanalytics.comnih.govresearchgate.netspiedigitallibrary.org The presence of both a fluorine atom and a nitrile group in 5-Fluorobenzofuran-4-carbonitrile suggests that it could be a valuable building block for new functional materials. The incorporation of fluorine can enhance properties such as thermal stability, electron mobility, and resistance to oxidative degradation. rsc.orgnoaa.gov

Future research in this area could focus on:

Organic Electronics: Synthesizing polymers and small molecules incorporating the 5-Fluorobenzofuran-4-carbonitrile unit for use as semiconductors in organic field-effect transistors (OFETs), as emissive materials in OLEDs, or as components in organic solar cells. numberanalytics.comnih.govspiedigitallibrary.org The electron-withdrawing nature of the fluorine and nitrile groups could lead to materials with interesting electronic properties.

Fluorescent Probes: The benzofuran scaffold is known to be fluorescent. nih.gov Investigating the photophysical properties of 5-Fluorobenzofuran-4-carbonitrile and its derivatives could lead to the development of new fluorescent probes for biological imaging or chemical sensing.

Liquid Crystals: The rigid, planar structure of the benzofuran core, combined with the polar substituents, could make 5-Fluorobenzofuran-4-carbonitrile derivatives suitable candidates for the development of new liquid crystalline materials.

The main challenge in material science applications is to achieve the desired bulk properties from the molecular design. This requires a deep understanding of structure-property relationships and the ability to control the self-assembly and morphology of the materials in the solid state.

Q & A

What are the key synthetic strategies for preparing 5-Fluorobenzofuran-4-carbonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 5-Fluorobenzofuran-4-carbonitrile typically involves multi-step organic reactions, such as cyclization of fluorinated precursors or functional group transformations. For example, analogous fluorobenzofuran derivatives are synthesized via Claisen condensation, Friedel-Crafts acylation, or Suzuki coupling . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect yield and purity. For instance, in the synthesis of ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, optimal yields (>70%) were achieved using anhydrous solvents and Pd-based catalysts under inert atmospheres . Purity is often verified via HPLC or GC-MS, with impurities arising from incomplete fluorination or side reactions at the nitrile group.

How can spectroscopic methods (NMR, IR, MS) be optimized to resolve structural ambiguities in fluorinated benzofuran derivatives?

Basic Research Question

Structural elucidation of 5-Fluorobenzofuran-4-carbonitrile requires a combination of spectroscopic techniques:

- ¹⁹F NMR : Identifies fluorine substitution patterns (e.g., para vs. meta positions) and quantifies electronic effects from the nitrile group .

- ¹H NMR : Resolves coupling constants between aromatic protons and fluorine atoms, critical for confirming the benzofuran scaffold .

- IR Spectroscopy : Detects nitrile stretches (~2200 cm⁻¹) and fluorinated C-F bonds (~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation pathways, distinguishing isobaric intermediates .

For complex mixtures, 2D NMR (e.g., COSY, HSQC) is recommended to resolve overlapping signals .

What computational approaches are suitable for predicting the reactivity and regioselectivity of 5-Fluorobenzofuran-4-carbonitrile in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model the electronic effects of the fluorine and nitrile groups on reaction pathways. For example:

- Fukui Functions : Identify electrophilic/nucleophilic sites; the nitrile group enhances electrophilicity at the 4-position, while fluorine deactivates adjacent positions .

- Solvent Effects : Polarizable Continuum Models (PCM) predict solvent-dependent activation energies, explaining why polar aprotic solvents (e.g., DMF) favor nitrile group reactivity .

- Transition State Analysis : Reveals steric hindrance from the benzofuran ring, guiding regioselective functionalization strategies .

How do contradictory biological activity data for fluorobenzofuran derivatives arise, and what experimental controls mitigate these issues?

Advanced Research Question

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) often stem from:

- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted starting materials (e.g., fluorophenols) can confound assays. Purity must exceed 95% (via HPLC) with rigorous solvent removal .

- Solubility Artifacts : Fluorobenzofurans often require co-solvents (e.g., cyclodextrins) to maintain aqueous solubility; improper formulation leads to false negatives .

- Metabolic Instability : Cytochrome P450-mediated degradation of the nitrile group can reduce in vivo efficacy. Stability assays (e.g., microsomal incubation) are essential .

What are the best practices for designing structure-activity relationship (SAR) studies on 5-Fluorobenzofuran-4-carbonitrile analogs?

Advanced Research Question

Effective SAR studies require:

Systematic Substitution : Modify fluorine position, benzofuran substituents, and nitrile group to isolate electronic vs. steric effects .

Biological Assay Standardization : Use IC₅₀ values normalized to controls (e.g., cisplatin for cytotoxicity) to minimize inter-lab variability .

Multivariate Analysis : Principal Component Analysis (PCA) correlates structural descriptors (e.g., logP, dipole moment) with activity, identifying key pharmacophores .

How can researchers address challenges in scaling up the synthesis of 5-Fluorobenzofuran-4-carbonitrile for preclinical studies?

Advanced Research Question

Scale-up challenges include:

- Exothermic Reactions : Fluorination steps (e.g., using DAST) require controlled temperature gradients to prevent runaway reactions .

- Purification : Column chromatography becomes impractical at >10 g; switch to recrystallization (e.g., using ethanol/water mixtures) .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., nitrile byproducts <1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.